Oxolan-2-ylmethanesulfonyl chloride
Overview
Description
Oxolan-2-ylmethanesulfonyl chloride: is a chemical compound with the molecular formula C5H9ClO3S. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolan-2-ylmethanesulfonyl chloride can be synthesized through the reaction of oxolane with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of the corresponding sulfonic acid.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: : this compound can be oxidized to oxolan-2-ylmethanesulfonic acid.
Reduction: : Reduction can yield oxolan-2-ylmethanesulfonic acid.
Substitution: : Substitution reactions can produce various sulfonate esters, amides, and thioethers.
Scientific Research Applications
Oxolan-2-ylmethanesulfonyl chloride is used in various scientific research applications, including:
Chemistry: : It serves as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.
Biology: : It is used in the study of enzyme mechanisms and as a tool in biochemical assays.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which oxolan-2-ylmethanesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Oxolan-2-ylmethanesulfonyl chloride is similar to other sulfonyl chloride derivatives, such as methanesulfonyl chloride and benzene sulfonyl chloride. its unique structure, derived from oxolane, gives it distinct chemical properties and reactivity compared to these compounds.
Similar Compounds
Methanesulfonyl chloride
Benzene sulfonyl chloride
P-toluenesulfonyl chloride
Properties
IUPAC Name |
oxolan-2-ylmethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c6-10(7,8)4-5-2-1-3-9-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZGHNVMPIKAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338453-29-5 | |
Record name | oxolan-2-ylmethanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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